molecular formula C10H9N5O2 B7737549 3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol

3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol

Cat. No.: B7737549
M. Wt: 231.21 g/mol
InChI Key: XODWAHFSLQEQHL-VZUCSPMQSA-N
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Description

The compound 3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol is a triazine-based derivative featuring a hydrazinyl linker conjugated to a 4-hydroxybenzylidene moiety. The (2E)-stereochemistry of the hydrazone linkage is critical for maintaining conformational stability and intermolecular interactions .

Properties

IUPAC Name

3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c16-8-3-1-7(2-4-8)5-11-14-10-13-9(17)6-12-15-10/h1-6,16H,(H2,13,14,15,17)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODWAHFSLQEQHL-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NN=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NN=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol typically involves the condensation of 4-hydroxybenzaldehyde with 3-hydrazino-1,2,4-triazine-5-ol. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The hydrazone linkage can be reduced to form a hydrazine derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol involves its interaction with various molecular targets. The hydroxybenzylidene group can form hydrogen bonds with biological macromolecules, while the hydrazone linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects. The triazine ring can also interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazine/triazole derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications
3-[(2E)-2-(4-Hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol (Target) 1,2,4-triazin-5-ol 4-hydroxybenzylidene Not explicitly given - High polarity due to hydroxyl group; potential enzyme inhibition via H-bonding .
5-{(2E)-2-[4-(Dimethylamino)benzylidene]hydrazino}-1,2,4-triazin-3(2H)-one 1,2,4-triazin-3-one 4-dimethylaminobenzylidene C₁₂H₁₄N₆O 258.285 Enhanced lipophilicity from dimethylamino group; possible CNS activity .
5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol 1,2,4-triazole-3-thiol 2-methylbenzylidene, 4-ethoxyphenyl Not provided - Thiol group enables metal chelation; ethoxy group increases metabolic stability .
(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one 1,2,4-triazin-5-one 3-nitrobenzylidene C₁₀H₈N₆O₃ 260.21 Electron-withdrawing nitro group enhances reactivity; potential antimicrobial applications .
4-[(2E)-2-(3-Allyl-2-hydroxybenzylidene)hydrazino]-5-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-triazole-3-thione 3-allyl-2-hydroxybenzylidene Not provided - Allyl group introduces steric bulk; thione moiety supports redox activity .

Key Structural and Functional Insights:

Electronic Effects: The 4-hydroxybenzylidene group in the target compound contributes to strong hydrogen bonding and aqueous solubility. 4-Dimethylaminobenzylidene () introduces electron-donating properties, increasing lipophilicity and membrane permeability .

Steric and Conformational Impact: Bulky substituents like 3-allyl-2-hydroxybenzylidene () may restrict rotational freedom, affecting binding to biological targets .

Biological Interactions :

  • Thiol/thione groups () enable metal coordination and redox activity, which are absent in the target compound’s hydroxyl-dominated system.
  • Nitro and methoxy groups () may confer antioxidant or antimicrobial properties through radical scavenging or electrophilic interactions .

Pharmacological Potential: The target compound’s hydroxyl group aligns with α-glucosidase inhibitors (), whereas dimethylamino and ethoxy analogs () might target neurological or metabolic pathways due to altered solubility and receptor affinity .

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